Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate
Description
Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate is a heterocyclic compound featuring a fused pyrido[3,4-d]pyrimidine core with a ketone group at position 4 and an ethyl ester moiety at position 2. This structure positions it within a broader class of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science due to their diverse bioactivity and electronic properties. The compound is synthesized via multi-step reactions, often involving condensation of substituted aldehydes with ethyl glycinate derivatives under basic conditions, followed by cyclization and purification steps .
Properties
IUPAC Name |
ethyl 4-oxo-3H-pyrido[3,4-d]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-16-10(15)8-12-7-5-11-4-3-6(7)9(14)13-8/h3-5H,2H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILMXDLNTUCWNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CN=C2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731478 | |
| Record name | Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869296-21-9 | |
| Record name | Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.
Another approach involves the use of the Biginelli reaction, which is a one-pot synthesis method. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of an acid catalyst. The reaction conditions can vary, but it generally requires heating and can be performed under solvent-free conditions to improve yield and reduce environmental impact .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, green chemistry principles are often applied to minimize waste and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrido[3,4-d]pyrimidine ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent such as dichloromethane or acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in solvents like ethanol or tetrahydrofuran.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrido[3,4-d]pyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate exhibits notable antimicrobial properties. A study indicated that the compound showed effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticonvulsant Properties
Further investigations have highlighted the anticonvulsant activity of derivatives of this compound. New synthetic analogs were tested for their ability to inhibit seizures in animal models, showing promise for treating epilepsy .
Cancer Research
The compound has also been explored for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Materials Science
Polymeric Applications
this compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resilience and stability under various environmental conditions .
Nanotechnology
In nanotechnology, this compound serves as a precursor for creating nanoparticles with specific functionalities. These nanoparticles have applications in drug delivery systems and as catalysts in chemical reactions due to their high surface area and reactivity .
Agricultural Chemistry
Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Field trials demonstrated that formulations containing this compound effectively reduced pest populations while being environmentally friendly compared to conventional pesticides .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Variations
The pyrido[3,4-d]pyrimidine scaffold distinguishes this compound from related fused heterocycles. For example:
- Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (): This compound replaces the pyrido-pyrimidine core with a simpler quinoline ring. Hydrolysis of the ethyl ester in this analog yields carboxylic acids, a reaction pathway likely shared with the target compound .
- Substituted 4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acids (): These derivatives incorporate an additional pyrrolo ring, increasing molecular complexity and rigidity. This modification enhances steric hindrance and may improve selectivity in enzyme inhibition compared to the less-substituted pyrido-pyrimidine core .
Functional Group Modifications
- Ethyl Ester vs. Carboxylic Acid Derivatives: The ethyl ester group in the target compound provides lipophilicity, facilitating membrane permeability in biological systems. In contrast, hydrolyzed carboxylic acid derivatives (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxylic acid) exhibit higher solubility in aqueous media, making them preferable for certain pharmaceutical formulations .
- Substituent Effects : Analogous compounds with halogen or trifluoromethyl groups (e.g., Reference Example 50 in ) demonstrate enhanced metabolic stability and binding interactions via halogen bonding, a feature absent in the unsubstituted target compound .
Research Implications and Limitations
While the target compound’s structural features suggest utility in drug discovery, the lack of direct biological or physicochemical data in the provided evidence limits a comprehensive comparison. Further studies using crystallographic tools (e.g., SHELX programs, ) could elucidate its conformational preferences and intermolecular interactions . Additionally, the discontinuation of commercial supplies underscores the need for improved synthetic scalability .
Biological Activity
Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate (CAS No. 869296-21-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a fused pyridine and pyrimidine ring system with an ethyl ester functional group. Its molecular formula is with a molecular weight of approximately 219.2 g/mol. The compound's unique structure allows for various chemical modifications that can enhance its biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : this compound can inhibit enzyme activity by binding to active or allosteric sites, which prevents substrate binding and catalysis. This mechanism is crucial in the development of anti-inflammatory and anticancer agents .
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, thereby modulating their activity and influencing downstream signaling pathways.
Antiviral Activity
Research indicates that derivatives of this compound exhibit antiviral properties. For instance, structural modifications have been shown to enhance activity against viral targets, making it a candidate for further exploration in antiviral drug development .
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory effects in various assays. In vitro studies have reported IC50 values for inhibition of cyclooxygenase (COX) enzymes, indicating its potential as an anti-inflammatory agent:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Ethyl 4-oxo... | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Control (Celecoxib) | 0.04 ± 0.01 | 0.04 ± 0.01 |
These results suggest that the compound could serve as a lead for developing new anti-inflammatory drugs .
Anticancer Activity
Studies have highlighted the anticancer potential of this compound through modulation of apoptotic pathways and inhibition of tumor growth in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells makes it a promising candidate for cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound:
- Functional Groups : The presence of the ethyl ester group enhances solubility and bioavailability.
- Ring Modifications : Alterations in the pyridine or pyrimidine rings can significantly impact the compound's interaction with biological targets.
- Substituent Effects : Electron-withdrawing or electron-releasing groups on the rings can modulate potency against specific enzymes or receptors.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antiviral Screening : A study evaluated various derivatives against viral assays, revealing significant inhibition rates compared to standard antiviral drugs.
- Anti-inflammatory Activity : In vivo models demonstrated that treatment with ethyl 4-oxo... led to reduced paw edema in carrageenan-induced inflammation models, showcasing its potential application in treating inflammatory diseases.
Q & A
Q. What are the optimal synthetic conditions for preparing Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate?
A typical procedure involves cyclization of substituted pyridine precursors under basic conditions. For example, reacting 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine derivatives with ethyl glycinate analogs in methanol, followed by acidification with HCl to precipitate intermediates. Triethylamine is often used as a base to facilitate condensation, and sodium methoxide may catalyze subsequent cyclization steps. Reaction temperatures (50–60°C) and solvent choice (methanol) are critical for yield optimization .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and hydrogen bonding (e.g., δ ~12.10 ppm for NH protons in related analogs) .
- LCMS/ESIMS for molecular ion verification (e.g., [M+1]⁺ or [M-1]⁻ peaks) and purity assessment (>95% via HPLC) .
- X-ray crystallography (using SHELX programs) to resolve hydrogen-bond geometries and confirm tautomeric forms .
Q. How can purification challenges be addressed during synthesis?
Precipitation via acidification (pH <7 with HCl) is a common strategy. Intermediate filtration and washing with water or methanol remove unreacted reagents. For polar byproducts, chromatographic separation (silica gel, ethyl acetate/hexane) or recrystallization from methanol may improve purity .
Q. What are the recommended storage conditions for this compound?
Store at room temperature in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Avoid prolonged exposure to moisture, as the ester group is susceptible to degradation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced antibiofilm activity?
Systematic substitution at the pyridine and pyrimidine rings influences bioactivity. For example:
- Alkyl or aryl groups at position 1 improve membrane penetration.
- Carboxamide derivatives (vs. esters) enhance solubility and target binding.
- Evaluate antibiofilm efficacy using broth microinoculation and abiotic surface biofilm assays .
Q. How do contradictory data in synthesis protocols impact reproducibility?
Discrepancies arise from:
- Reagent choice : Oxalyl chloride (vs. sodium methoxide) may alter cyclization pathways, affecting regioselectivity .
- Solvent polarity : Methanol favors intermediate stabilization, while THF accelerates ring closure but risks side reactions.
- Temperature control : Overheating (>60°C) can degrade sensitive intermediates, reducing yields .
Q. What crystallographic strategies resolve hydrogen-bonding ambiguities in this compound?
Q. Can alternative cyclization agents improve synthetic efficiency?
- 1,1-Carbonyldiimidazole enables milder cyclization conditions, reducing side products.
- NaH in THF/1-methylpyrrolidinone facilitates deprotonation of amide precursors, enhancing reaction rates .
Q. What in vitro models are suitable for evaluating biofilm inhibition?
- Microtiter plate assays quantify biofilm biomass via crystal violet staining.
- Confocal microscopy with live/dead staining visualizes biofilm architecture disruption.
- Minimum biofilm inhibitory concentration (MBIC) measurements correlate compound efficacy with bacterial strain resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
